Cas no 628725-99-5 (2-Bromo-6-(trifluoromethoxy)benzothiazole)

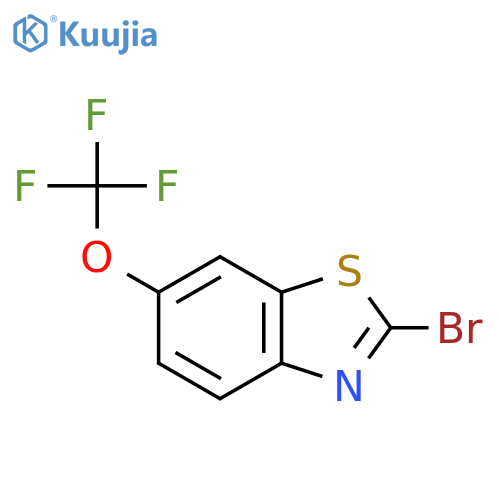

628725-99-5 structure

商品名:2-Bromo-6-(trifluoromethoxy)benzothiazole

CAS番号:628725-99-5

MF:C8H3BrF3NOS

メガワット:298.079730272293

MDL:MFCD09749220

CID:429465

PubChem ID:46739357

2-Bromo-6-(trifluoromethoxy)benzothiazole 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole

- 2-Bromo-6-(trifluoromethoxy)benzothiazole

- 2-bromo-6-trifluoromethoxybenzothiazole

- Benzothiazole, 2-bromo-6-(trifluoromethoxy)-

- 2-bromo-6-(trifluoromethoxy)-1,3-benzothiazole

- 628725-99-5

- SY284462

- A846464

- MFCD09749220

- FT-0688500

- SCHEMBL3091070

- AKOS015834951

- D76355

- DTXSID00674967

- EN300-1603375

- CS-0103391

- CS-16779

- KDMNQLMJVHMDCQ-UHFFFAOYSA-N

-

- MDL: MFCD09749220

- インチ: InChI=1S/C8H3BrF3NOS/c9-7-13-5-2-1-4(3-6(5)15-7)14-8(10,11)12/h1-3H

- InChIKey: KDMNQLMJVHMDCQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)Br

計算された属性

- せいみつぶんしりょう: 296.90700

- どういたいしつりょう: 296.907

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 50.4A^2

じっけんとくせい

- 密度みつど: 1.831

- ふってん: 289.383 °C at 760 mmHg

- フラッシュポイント: 128.815 °C

- PSA: 50.36000

- LogP: 3.95740

2-Bromo-6-(trifluoromethoxy)benzothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB272586-5 g |

2-Bromo-6-(trifluoromethoxy)benzothiazole, 98%; . |

628725-99-5 | 98% | 5 g |

€849.50 | 2023-07-20 | |

| eNovation Chemicals LLC | D766401-1g |

2-BROMO-6-(TRIFLUOROMETHOXY)BENZOTHIAZOLE |

628725-99-5 | 97% | 1g |

$60 | 2024-06-06 | |

| Chemenu | CM123200-250mg |

2-bromo-6-(trifluoromethoxy)benzo[d]thiazole |

628725-99-5 | 95% | 250mg |

$*** | 2023-05-30 | |

| Chemenu | CM123200-5g |

2-bromo-6-(trifluoromethoxy)benzo[d]thiazole |

628725-99-5 | 95% | 5g |

$*** | 2023-03-31 | |

| abcr | AB272586-1 g |

2-Bromo-6-(trifluoromethoxy)benzothiazole, 98%; . |

628725-99-5 | 98% | 1 g |

€271.50 | 2023-07-20 | |

| TRC | B695218-25mg |

2-Bromo-6-(trifluoromethoxy)benzothiazole |

628725-99-5 | 25mg |

$ 64.00 | 2023-04-18 | ||

| Alichem | A059004136-5g |

2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole |

628725-99-5 | 95% | 5g |

$925.00 | 2023-09-01 | |

| eNovation Chemicals LLC | Y1132807-5g |

2-bromo-6-(trifluoromethoxy)benzo[d]thiazole |

628725-99-5 | 95% | 5g |

$750 | 2024-07-23 | |

| Enamine | EN300-1603375-0.5g |

2-bromo-6-(trifluoromethoxy)-1,3-benzothiazole |

628725-99-5 | 95% | 0.5g |

$135.0 | 2023-06-04 | |

| eNovation Chemicals LLC | Y1218854-500MG |

2-bromo-6-(trifluoromethoxy)-1,3-benzothiazole |

628725-99-5 | 97% | 500mg |

$105 | 2023-05-13 |

2-Bromo-6-(trifluoromethoxy)benzothiazole 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

628725-99-5 (2-Bromo-6-(trifluoromethoxy)benzothiazole) 関連製品

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:628725-99-5)2-Bromo-6-(trifluoromethoxy)benzothiazole

清らかである:99%

はかる:5g

価格 ($):193.0